2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

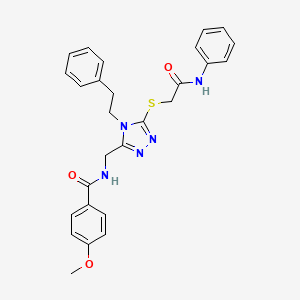

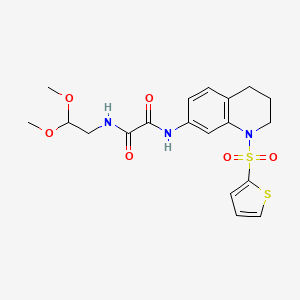

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the naphthalene ring. The exact structure would depend on the positions of the morpholine and 4-chlorophenyl groups on the naphthalene ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amino, dione, and chlorophenyl groups, as well as the naphthalene and morpholine rings. For example, the amino group might participate in acid-base reactions, while the dione group could be involved in redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amino and dione groups might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis and crystal structure studies of related N-phenylphthalimide derivatives, including 2-(3,4-dichlorophenyl)isoindoline-1,3-dione, 2-(2,4-dichlorophenyl)isoindoline-1,3-dione, and 2-(2,4,5-trichlorophenyl)isoindoline-1,3-dione, were conducted to explore their potential as cytotoxic DNA intercalating agents, anti-cancer agents, acute inflammatory response inhibitors, HIV-1 reverse transcriptase inhibitors, and OLED components. These compounds show significant structural features, such as planarity of the phthalimide moieties and consistent twist of the chloro-substituted phenyl ring from the phthalimide plane, highlighting their potential in various applications (Rauf et al., 2013).

Diels-Alder Cycloadditions

Diels-Alder cycloadditions of tricyclic dienes to 4-methyl- and 4-phenyl-1,2,4-triazoline-3,5-dione (MTAD and PTAD, respectively), and N-methylmaleimide (NMM) were studied, with structures of several resulting cycloadducts determined by X-ray crystallographic methods. This research adds to the understanding of the reactivity of naphthalene derivatives in synthetic chemistry, presenting opportunities for the creation of novel compounds (Marchand et al., 1997).

Bulk Heterojunction Solar Cells

In the field of renewable energy, the optimization of the active layer nanomorphology in bulk heterojunction solar cells was investigated using co-additives in solutions. This approach fine-tunes the donor and acceptor domains, achieving a power conversion efficiency of 7.1% and a fill factor up to 70% for solar cells, indicating the potential for enhancing solar cell performance through molecular engineering (Aïch et al., 2012).

Laser Tissue Welding

The catalysis in the transamination of related compounds and its implications in laser tissue welding were explored, showing the potential of aminonaphthalimide dyes in medical applications. This research provides insights into the reaction mechanisms and the possibility of developing new techniques for tissue repair (Anderson et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-chloroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c21-13-5-7-14(8-6-13)22-17-18(23-9-11-26-12-10-23)20(25)16-4-2-1-3-15(16)19(17)24/h1-8,22H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWKDJUKFVXPDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2882690.png)

![Methyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2882693.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)-N-methylacetamide](/img/structure/B2882694.png)

![2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2882695.png)

![5-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/no-structure.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2882699.png)

![7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2882700.png)

![2-Chloro-N-ethyl-N-[(1-methyltriazol-4-yl)methyl]propanamide](/img/structure/B2882703.png)